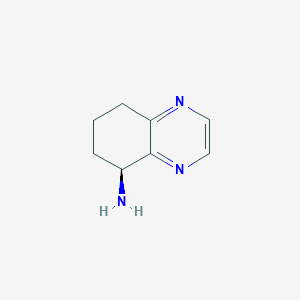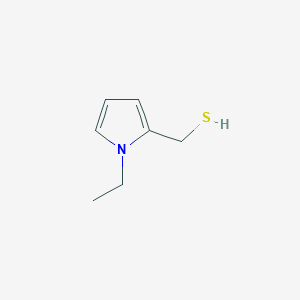![molecular formula C8H7NO2 B11922497 2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)
2-Methylbenzo[d]oxazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[d]oxazol-7-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the second position and a hydroxyl group at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methylbenzo[d]oxazol-7-ol involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For example, the reaction of 2-aminophenol with acetic acid under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions with N-phenylacetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[d]oxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methylbenzo[d]oxazol-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential as an anthelmintic agent and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[d]oxazol-7-ol involves its interaction with specific molecular targets and pathways. For example, in its role as an anthelmintic agent, the compound has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . This disruption of metabolic pathways leads to the death of the parasites. The compound’s anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the methyl and hydroxyl groups.
2-Methylbenzoxazole: Similar structure but lacks the hydroxyl group at the seventh position.
7-Hydroxybenzoxazole: Similar structure but lacks the methyl group at the second position.
Uniqueness
2-Methylbenzo[d]oxazol-7-ol is unique due to the presence of both the methyl group at the second position and the hydroxyl group at the seventh position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and other applications.
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 |
Clave InChI |
OVWIYNQUBTYRMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
